molecular formula C13H22BrNOSi B2932061 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline CAS No. 1803584-34-0

5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline

Cat. No.: B2932061
CAS No.: 1803584-34-0
M. Wt: 316.314
InChI Key: ZLRUZQAWOYLYAS-UHFFFAOYSA-N
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Description

Chemical Structure: 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline (C₁₃H₂₂BrNO₂Si, MW: 332.31 g/mol) consists of a benzene ring substituted with:

  • A bromine atom at position 5.
  • An aniline (-NH₂) group at position 2.
  • A hydroxymethyl (-CH₂OH) group at position 2, protected by a tert-butyldimethylsilyl (TBDMS) ether.

Properties

IUPAC Name

5-bromo-2-[[tert-butyl(dimethyl)silyl]oxymethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)8-12(10)15/h6-8H,9,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRUZQAWOYLYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline typically involves the following steps:

    Bromination: Aniline is first brominated to introduce a bromine atom at the 5-position.

    Protection: The amino group of the brominated aniline is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to form the tert-butyldimethylsilyloxy group.

    Methylation: The protected brominated aniline is then methylated to introduce the methylene group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Deprotection: The tert-butyldimethylsilyloxy group can be removed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Deprotection: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) are used for deprotection.

Major Products:

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Corresponding quinones or nitro derivatives.

    Reduction Products: Amines or hydroxyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine:

    Drug Development: Serves as a precursor in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the tert-butyldimethylsilyloxy group play crucial roles in its reactivity. The compound can interact with molecular targets through nucleophilic substitution, oxidation, and reduction pathways, leading to the formation of various products .

Comparison with Similar Compounds

Key Features :

  • The TBDMS group enhances steric bulk and protects the hydroxymethyl moiety during synthetic reactions .
  • The bromine atom enables cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

5-Bromo-2-{(triisopropylsilyl)ethynyl}aniline (C₁₇H₂₄BrNSi, MW: 365.37 g/mol)

Structural Differences :

  • Replaces the TBDMS-protected hydroxymethyl with a triisopropylsilyl (TIPS)-protected ethynyl (-C≡C-) group.
  • Ethynyl group enables alkyne-based couplings, while TIPS provides bulkier protection than TBDMS .

Reactivity :

  • Synthesized via Sonogashira coupling (Pd/Cu catalysts), highlighting its utility in forming carbon-carbon bonds .
  • Lower steric hindrance compared to TBDMS may allow faster deprotection under mild acidic conditions.

5-Bromo-2-methylaniline (C₇H₈BrN, MW: 186.05 g/mol)

Structural Differences :

  • Substitutes the TBDMS-OCH₂ group with a methyl (-CH₃) group.

Physicochemical Properties :

  • Methyl is electron-donating, increasing the electron density of the aromatic ring compared to the TBDMS-protected compound .

5-Bromo-2-methoxyaniline (C₇H₈BrNO, MW: 202.05 g/mol)

Structural Differences :

  • Methoxy (-OCH₃) group replaces the TBDMS-OCH₂ group.

Electronic Effects :

  • Methoxy is strongly electron-donating via resonance, deactivating the ring toward electrophilic substitution.
  • Lacks the steric protection of TBDMS, making it more reactive in nucleophilic reactions .

5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (C₁₀H₁₅BrN₂O, MW: 259.14 g/mol)

Structural Differences :

  • Features a dimethylaminoethoxy (-OCH₂CH₂N(CH₃)₂) substituent.

Key Properties :

  • The tertiary amine introduces pH-dependent solubility and hydrogen-bonding capacity.

5-Bromo-2-(trifluoromethyl)aniline (C₇H₅BrF₃N, MW: 240.02 g/mol)

Structural Differences :

  • Trifluoromethyl (-CF₃) group replaces the TBDMS-OCH₂ group.

Electronic Effects :

  • Strongly electron-withdrawing, decreasing ring electron density and enhancing metabolic stability.
  • Higher lipophilicity compared to the TBDMS derivative .

Pyridine Derivatives (e.g., 5-Bromo-2-TBDMS-OCH₂-3-methoxypyridine)

Structural Differences :

  • Pyridine ring replaces benzene, introducing a nitrogen atom.

Key Properties :

  • Pyridine’s electron-deficient nature alters reactivity in substitution and coupling reactions.
  • TBDMS group retains its protective role but in a heterocyclic context .

Biological Activity

5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline is a compound of significant interest in pharmaceutical and biochemical research. Its unique structure, featuring a bromine atom and a tert-butyldimethylsilyloxy group, contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula : C₁₃H₂₂BrNOSi
  • Molecular Weight : 295.41 g/mol
  • Structure : The compound consists of a brominated aniline ring with a tert-butyldimethylsilyloxy group attached, which enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Cytochrome P450 Inhibition : It has been identified as an inhibitor of CYP2D6, an important enzyme in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic effects.
  • Bioconjugation Potential : The compound serves as a versatile building block for bioconjugation processes, allowing for the modification of biomolecules for research and therapeutic purposes.

Pharmacological Applications

  • Drug Development :
    • The compound is utilized as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors involved in disease processes.
    • Its lipophilicity suggests potential for effective membrane interaction, enhancing bioavailability in drug formulations.
  • Enzyme Interaction Studies :
    • Research indicates that this compound may interact with membrane proteins, potentially impacting cellular signaling pathways.

Case Studies

  • Study on CYP Enzyme Interaction : A study demonstrated that this compound significantly inhibited CYP2D6 activity in vitro, suggesting its potential role in drug-drug interactions and personalized medicine approaches.
  • Bioconjugation Research : In a recent study, the compound was used to modify proteins for targeted delivery systems in cancer therapy. The modifications improved the stability and efficacy of the therapeutic agents.

Comparative Analysis with Similar Compounds

Compound NameMolecular Weight (g/mol)CYP InhibitionApplication Area
This compound295.41Yes (CYP2D6)Drug Development
3-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline237.41ModerateOrganic Synthesis
4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline295.41Yes (CYP3A4)Enzyme Studies

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via Sonogashira coupling or Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert conditions . Key steps include:
  • Protection of the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride prior to bromination.
  • Purification via silica gel column chromatography (hexane:ethyl acetate gradients) to remove unreacted starting materials and byproducts.
  • Characterization using ¹H/¹³C NMR (to confirm TBDMS and bromine positions) and high-resolution mass spectrometry (HRMS) .
  • Critical Data :
ParameterValue/TechniqueReference
Boiling Point (TBDMS)~296°C (analogous silyl compounds)
Purification SolventHexane:EtOAc (10:1 to 4:1)

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer :
  • Storage : Store at 0–6°C under inert gas (argon/nitrogen) to avoid hydrolysis of the TBDMS group. Use amber vials to prevent photodegradation of the bromine substituent .
  • Handling : Use moisture-free solvents and gloveboxes for reactions. Monitor for silica gel-induced deprotection during column chromatography by TLC (Rf shifts indicate deprotection) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Look for singlet peaks at ~0.1–0.3 ppm (TBDMS methyl groups) and aromatic protons (6.5–7.5 ppm) .
  • ¹³C NMR : Peaks at ~25 ppm (TBDMS tert-butyl carbons) and 100–150 ppm (aromatic carbons) confirm substitution patterns.
  • FT-IR : Absorbance at ~1250 cm⁻¹ (Si-C stretching) and 3300 cm⁻¹ (N-H stretch of aniline) .

Advanced Research Questions

Q. How does the TBDMS group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The TBDMS group acts as a steric and electronic modulator :
  • Steric effects : Hinders nucleophilic attack at the hydroxymethyl position, enabling selective functionalization of the bromine site in Suzuki-Miyaura couplings .
  • Electronic effects : Electron-donating silyl ether stabilizes adjacent aromatic rings, altering regioselectivity in electrophilic substitutions.
  • Case Study : In Sonogashira couplings, TBDMS-protected intermediates show 20% higher yields compared to unprotected analogs due to reduced side reactions .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodological Answer : Yield discrepancies often arise from:
  • Moisture contamination : Trace water hydrolyzes TBDMS, reducing effective substrate concentration. Use molecular sieves or activated alumina in reactions .
  • Catalyst poisoning : Bromine may deactivate palladium catalysts. Optimize with ligand screening (e.g., XPhos instead of PPh₃) and higher catalyst loadings (5–10 mol%) .
  • Data Reconciliation : Compare reaction conditions (solvent, temperature, stoichiometry) across studies using kinetic modeling tools like ChemAxon or Schrödinger Suite .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (bromine at C5) and nucleophilic sites (aniline NH₂).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction barriers using Gaussian 16 or ORCA .
  • Validation : Compare predicted vs. experimental regioselectivity in nitration or halogenation reactions.

Q. How is this compound utilized in multi-step syntheses of bioactive molecules?

  • Methodological Answer :
  • Deprotection Strategy : Use tetrabutylammonium fluoride (TBAF) in THF to remove TBDMS, yielding a hydroxymethyl intermediate for further functionalization (e.g., esterification or oxidation) .
  • Case Study : In norovirus inhibitor synthesis, the deprotected intermediate underwent Mitsunobu reactions to install indole moieties, achieving IC₅₀ values <1 µM .

Data Contradiction Analysis

Q. Why do some studies report instability of the TBDMS group under basic conditions, while others claim robustness?

  • Methodological Answer :
  • Contradiction Source : Stability varies with solvent polarity and base strength . TBDMS is stable in weakly basic polar aprotic solvents (e.g., DMF) but hydrolyzes rapidly in protic solvents (e.g., MeOH/H₂O) .
  • Resolution : Pre-screen reaction conditions using accelerated stability testing (e.g., 40°C/75% RH for 24 hrs) and monitor by LC-MS.

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